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Compound Name:
benzyl (2R)-1,2-

dimethylpyrrolidine-2-carboxylate

CAS No.: 1268521-48-7

Cat. No.: B595141 Get Quote

In modern drug discovery, the demand for enantiomerically pure compounds is paramount,

driven by the need for drugs with improved therapeutic efficacy and reduced side effects.[1]

Chiral building blocks, such as benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate, are

fundamental starting materials for constructing complex, stereochemically defined

pharmaceutical agents.[1][2] The specific stereochemistry, in this case, the (2R) configuration,

is critical as it dictates the molecule's three-dimensional shape and, consequently, its

interaction with biological targets.[2]

However, the ultimate success of a drug candidate is not solely dependent on its

stereochemistry or target affinity. Its journey through the body—absorption, distribution,

metabolism, and excretion (ADME)—is governed by a suite of fundamental physicochemical

properties.[3] Properties like lipophilicity, solubility, and ionization (pKa) are pivotal indicators

that influence a molecule's behavior within biological systems.[4] An early and accurate

assessment of these characteristics is crucial to mitigate the risk of late-stage attrition in the

drug development pipeline.[5][6]

This guide will focus on the key physicochemical properties of benzyl (2R)-1,2-
dimethylpyrrolidine-2-carboxylate, providing both predicted values and the experimental

means to verify them.
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The foundational step in any physicochemical assessment is a thorough understanding of the

molecule's structure.

Structure:

The structure features a pyrrolidine ring, a chiral quaternary carbon at the 2-position, a tertiary

amine (N-methyl), and a benzyl ester. These features are the primary determinants of its

physicochemical behavior. The tertiary amine provides a basic center, the benzyl ester

contributes to lipophilicity, and the overall structure influences properties like boiling point and

solubility.

Table 1: Predicted Physicochemical Properties
Property Predicted Value

Significance in Drug
Development

Boiling Point 306.8 ± 35.0 °C

Influences purification methods

(e.g., distillation) and stability

at high temperatures.

Density 1.077 ± 0.06 g/cm³
Relevant for formulation and

process chemistry calculations.

pKa 8.50 ± 0.40

Governs the ionization state at

physiological pH, impacting

solubility, permeability, and

target binding.

cLogP 2.5 - 3.0 (Estimated)

A measure of lipophilicity,

which is critical for membrane

permeability and off-target

toxicity.

Note: Predicted values are sourced from chemical databases and computational models and

should be confirmed experimentally.[7]
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This section details the importance of critical physicochemical properties and provides robust,

step-by-step protocols for their experimental determination. The methods described are based

on internationally accepted standards, such as the OECD Guidelines for the Testing of

Chemicals, ensuring data reliability and mutual acceptance.[8][9]

Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity is arguably one of the most critical parameters in drug

design, influencing everything from target binding to metabolic stability.[4] It is a measure of a

compound's affinity for a lipid-like environment versus an aqueous one. We distinguish

between:

LogP (Partition Coefficient): The logarithm of the ratio of concentrations of the neutral

compound in a two-phase system of n-octanol and water.

LogD (Distribution Coefficient): The logarithm of the ratio of concentrations of all forms

(neutral and ionized) of the compound at a specific pH. For an ionizable compound like ours,

LogD is more physiologically relevant.

A balanced lipophilicity is crucial; too high can lead to poor solubility and increased toxicity,

while too low can hinder membrane permeability.[10]

Trustworthiness (Self-Validating Protocol): The Shake-Flask method, as outlined in OECD

Guideline 107, remains the gold standard for its direct measurement principle.[11] HPLC-based

methods are excellent for higher throughput screening.[4]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

Preparation of Phases:

Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4).

Pre-saturate PBS (pH 7.4) with n-octanol. This ensures thermodynamic equilibrium during

the experiment.

Sample Preparation: Prepare a stock solution of benzyl (2R)-1,2-dimethylpyrrolidine-2-
carboxylate in the aqueous phase (PBS) at a known concentration (e.g., 1 mg/mL).
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Partitioning:

In a suitable vessel, combine a precise volume of the aqueous stock solution with a

precise volume of the pre-saturated n-octanol (e.g., 2 mL of each).

Include at least two blank samples (phases without the test compound) to serve as

controls.

Shake the vessels at a constant temperature (e.g., 25 °C) for a sufficient time to reach

equilibrium (e.g., 24 hours). Centrifuge to ensure complete phase separation.

Quantification:

Carefully separate the two phases.

Determine the concentration of the compound in each phase using a validated analytical

method, typically HPLC-UV. A calibration curve must be generated for accurate

quantification.

Calculation:

LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Ionization Constant (pKa)
Expertise & Experience: The pKa is the pH at which 50% of the compound is in its ionized

form. For our molecule, the tertiary amine is the basic center. Its pKa will dictate the charge

state in different body compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH

~7.4). This charge profoundly affects solubility, membrane transport, and interaction with acidic

residues in protein binding pockets.[12]

Trustworthiness (Self-Validating Protocol): UV-metric or potentiometric titration methods are

highly reliable.[13] The protocol below describes a UV-metric approach, which is suitable for

compounds with a UV chromophore (the benzyl group in our case) and requires very little

material.[11]

Experimental Protocol: UV-Metric pKa Determination
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Instrumentation: A UV-Vis spectrophotometer, preferably with a 96-well plate reader for

higher throughput.

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH

2 to pH 12 in 0.5 pH unit increments). Accurately measure the pH of each buffer after

preparation.

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

DMSO or methanol).

Measurement:

Add a small, precise aliquot of the stock solution to each well of a 96-well UV plate.

Add the series of buffers to the wells.

Include buffer blanks for background correction.

Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each well.

Data Analysis:

Identify wavelengths where the absorbance changes significantly with pH.

Plot absorbance at these key wavelengths versus pH.

Fit the data to the Henderson-Hasselbalch equation using appropriate software to

determine the pKa value. The pKa is the pH at the inflection point of the sigmoidal curve.

Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, leading

to low bioavailability and formulation challenges.[14] Solubility is influenced by factors like

lipophilicity and crystal lattice energy (related to melting point). For an ionizable molecule,

solubility is pH-dependent. It's crucial to determine both the intrinsic solubility (S₀, solubility of

the neutral form) and the solubility at physiological pH.
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Trustworthiness (Self-Validating Protocol): The thermodynamic shake-flask method (OECD

Guideline 105) is the definitive method for determining solubility. It ensures that a true

equilibrium is reached between the solid compound and the solution.

Experimental Protocol: Thermodynamic Solubility Determination

System Preparation: Add an excess amount of the solid compound to a series of vials

containing buffers at different pH values (e.g., pH 2.0, pH 7.4, and a pH where the compound

is fully neutral). The excess solid ensures saturation.

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an

extended period (24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the samples to stand, then filter (using a low-

binding filter, e.g., PTFE) or centrifuge to separate the undissolved solid from the saturated

solution.

Quantification: Determine the concentration of the compound in the clear supernatant using

a validated HPLC-UV or LC-MS method.

Data Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.

Spectroscopic and Structural Characterization
While not strictly physicochemical properties, spectroscopic data are essential for structural

confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include aromatic protons from the benzyl group, distinct

signals for the two methyl groups (N-CH₃ and C-CH₃), and a series of multiplets for the

pyrrolidine ring protons.[15]

¹³C NMR: Expected signals would include those for the ester carbonyl, aromatic carbons,

and aliphatic carbons of the pyrrolidine ring and methyl groups.[16]

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent

protonated molecular ion [M+H]⁺ at m/z 248.16.
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Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of

the ester (around 1730-1750 cm⁻¹) and C-H stretches of the aromatic and aliphatic groups.

Interplay of Physicochemical Properties and
Workflow Visualization
The properties discussed are not independent; they are interconnected and collectively

determine a compound's drug-like potential. For instance, high lipophilicity (LogP) often

correlates with low aqueous solubility.[12] The pKa determines the LogD at a given pH, which

in turn influences both solubility and permeability.

Diagram 1: Physicochemical Property Interdependence
This diagram illustrates the relationship between the core physicochemical properties and their

ultimate impact on the ADME profile of a drug candidate.
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Caption: Interplay of core physicochemical properties and their influence on ADME.

Diagram 2: Experimental Workflow for Physicochemical
Profiling
This workflow outlines a logical sequence for the experimental characterization of a new

chemical entity like benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate.
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Caption: A streamlined workflow for comprehensive physicochemical profiling.

Conclusion
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is a valuable chiral building block whose

utility in drug development is intrinsically linked to its physicochemical properties. While direct

experimental data is sparse, this guide provides a robust framework based on established

scientific principles and validated methodologies. By systematically determining the lipophilicity,

pKa, and solubility as outlined, researchers can make informed decisions, optimize molecular

design, and ultimately increase the probability of success for drug candidates derived from this

promising scaffold. Accurate physicochemical profiling is not merely a data collection exercise;

it is a cornerstone of modern, efficient drug discovery.[3][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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